

Dichloronitromethane genotoxicity Chinese Hamster Ovary cells

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Compound Focus: Dichloronitromethane

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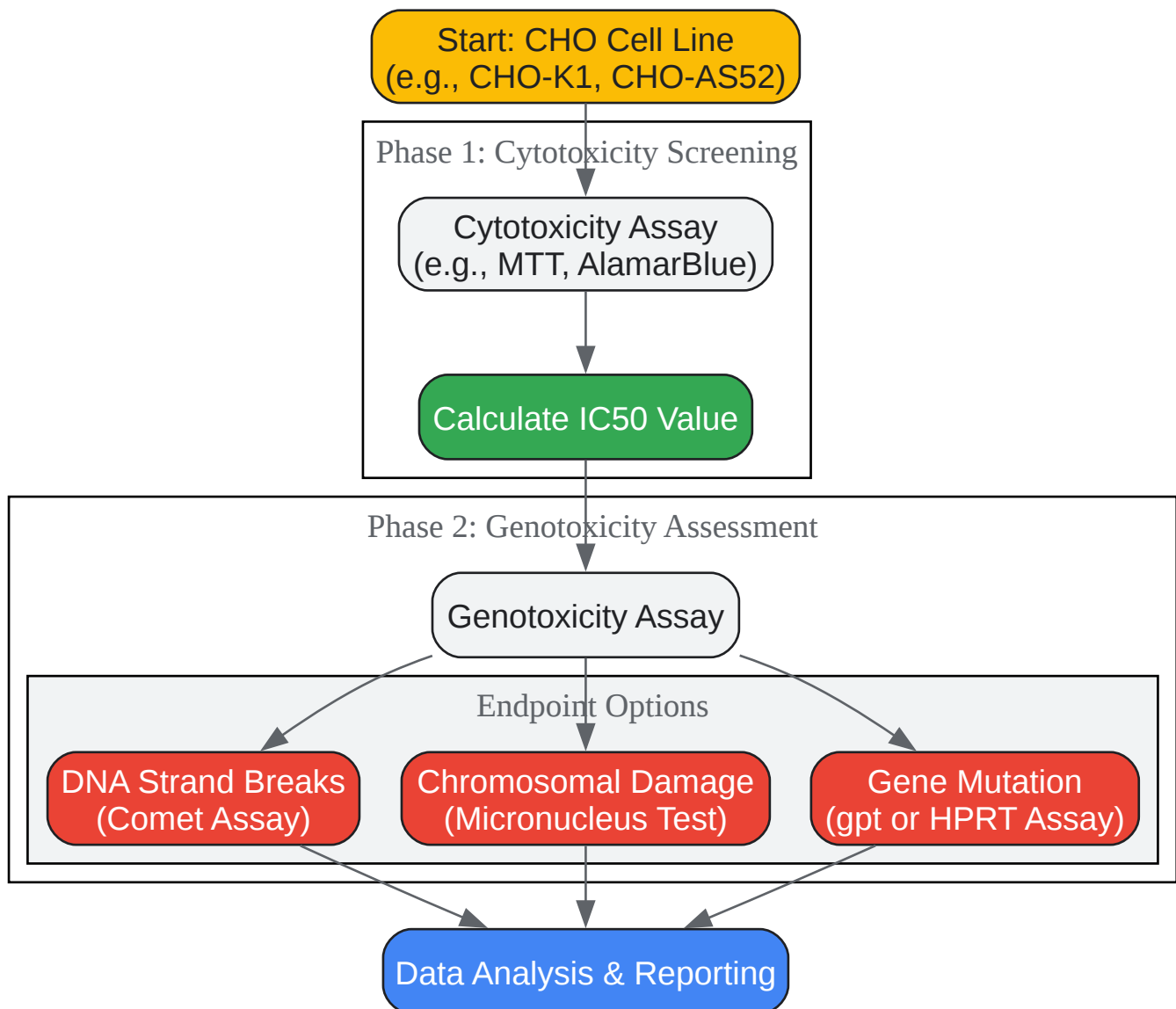
Mutagenicity of Dichloronitromethane in Bacteria

The table below summarizes the available experimental data on **Dichloronitromethane** (DCNM) from a bacterial mutagenicity assay (Ames test) [1].

Assay Type	Test System	Metabolic Activation (S9)	Result	Potency (rev/ μ mol)	Key Findings
Bacterial Mutagenicity (Ames test)	<i>Salmonella typhimurium</i> TA100	With and Without	Mutagenic	498 (in TA100 +S9)	Induces base-pair substitutions, primarily at GC sites [1].

CHO Cell Genotoxicity Testing Methodology

Although direct data for **Dichloronitromethane** in CHO cells is unavailable, established protocols exist for assessing genotoxicity in this system. The following workflow outlines a standard approach for cytotoxicity and genotoxicity screening in CHO cells, synthesizing common methods from the literature [2] [3].



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Standard experimental protocols for these key assays are as follows [2] [3]:

Cytotoxicity Assay (e.g., MTT)

- **Purpose:** To determine the concentration range for genotoxicity testing by identifying the IC50 (the concentration that reduces cell viability by 50%).
- **Procedure:** Cells are exposed to a range of DCNM concentrations for 24 hours. A tetrazolium salt (MTT) is added, which is reduced to a purple formazan by metabolically active cells. The absorbance of the dissolved formazan is measured spectrophotometrically, and the results are compared to untreated control cells.

Alkaline Comet Assay

- **Purpose:** To detect DNA strand breaks as a measure of genotoxicity.
- **Procedure:** After DCNM exposure, cells are embedded in agarose on a slide and lysed. DNA is denatured under alkaline conditions and subjected to electrophoresis. DNA fragments migrate, forming a "comet tail." Cells are stained, and the extent of DNA damage is quantified by measuring tail length or intensity.

Micronucleus (MN) Assay

- **Purpose:** To detect chromosomal damage and chromosome loss.
- **Procedure:** Cells are exposed to DCNM. To specifically score cells that have divided during the exposure, Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells. After staining, the frequency of micronuclei (small, extranuclear bodies containing damaged chromosomes) in binucleated cells is scored.

gpt or HPRT Mutation Assay

- **Purpose:** To measure gene mutation frequency.
- **Procedure:** Cells with a functional reporter gene (e.g., *gpt* in CHO-AS52 cells or *HPRT*) are exposed to DCNM. After a period to allow for expression of the mutant phenotype, cells are placed in a selective medium where only mutants that have lost the gene function can grow. The mutation frequency is calculated from the number of surviving colonies.

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